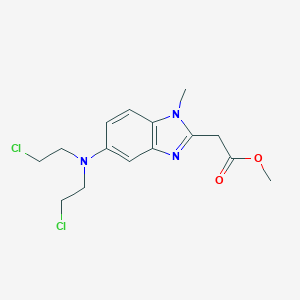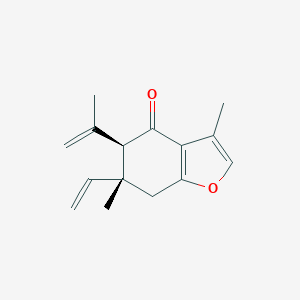
4-氯-3-乙基-1-甲基-1H-吡唑-5-羧酸
描述
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid:
科学研究应用
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
Target of Action
It is known that this compound is a useful synthetic reagent for the synthesis of antibacterial and antimicrobial compounds .
Mode of Action
As a synthetic reagent, it likely interacts with other compounds to form new structures with antibacterial and antimicrobial properties .
Biochemical Pathways
Given its role in the synthesis of antibacterial and antimicrobial compounds, it may influence pathways related to bacterial growth and survival .
Result of Action
Compounds synthesized using this reagent are known to have antibacterial and antimicrobial effects .
Action Environment
It’s known that it is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It’s stable under normal temperature and pressure .
生化分析
Biochemical Properties
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of antibacterial and antimicrobial compounds . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. The compound’s interaction with these enzymes involves binding to their active sites, leading to enzyme inhibition and subsequent disruption of bacterial growth.
Cellular Effects
The effects of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, particularly enzymes. The compound binds to the active sites of enzymes, leading to enzyme inhibition or activation depending on the enzyme’s role in the biochemical pathway . This binding interaction can result in changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid have been observed to change over time. The compound is stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the compound can occur, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory properties . At high doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being therapeutic to toxic.
Metabolic Pathways
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which can have different biological activities and effects on metabolic flux.
Transport and Distribution
The transport and distribution of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes by active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and lungs. Its localization and accumulation in these tissues can influence its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid generally involves the following steps :
Starting Materials: The synthesis begins with 4-chloro-3-methylpyrazole and ethyl bromoacetate.
Reaction with Base: The 4-chloro-3-methylpyrazole reacts with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole.
Carboxylation: The intermediate 4-chloro-3-ethyl-1-methylpyrazole is then reacted with formic acid in the presence of a catalyst to yield 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Industrial Production Methods:
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions:
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Esterification: Alcohols in the presence of an acid catalyst.
Amidation: Amines in the presence of coupling agents like EDCI or DCC.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Esters and Amides: Esterification and amidation yield the corresponding esters and amides of the pyrazole carboxylic acid.
相似化合物的比较
- 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid
- 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Comparison:
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring. The presence of both chloro and ethyl groups at distinct positions provides unique chemical and biological properties compared to its analogs. This compound’s specific structure can result in different reactivity patterns and biological activities, making it a valuable compound for various applications .
属性
IUPAC Name |
4-chloro-5-ethyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIFVHVBHMNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563848 | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127892-62-0 | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)


![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)


